methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate is a carbamate derivative with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol. This compound has shown significant potential in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate typically involves the reaction of benzyloxycarbonyl chloride with 2-amino-1-propanol, followed by the addition of methyl isocyanate . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize the synthesis process .
Chemical Reactions Analysis
Methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of enzyme inhibition and protein modification.
Industry: this compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular proteins, leading to modifications that alter their function and activity .
Comparison with Similar Compounds
Methyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate can be compared with other carbamate derivatives such as:
- Ethyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate
- Propyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate
- Butyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate
These compounds share similar chemical structures but differ in their alkyl chain lengths, which can influence their reactivity and applications .
Properties
CAS No. |
1823415-78-6 |
---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
benzyl N-[1-(methoxycarbonylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-10(8-14-12(16)18-2)15-13(17)19-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
FBHKLWYPJIDNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.